4-butyl-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide
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Overview
Description
4-butyl-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thieno[3,4-c]pyrazole Core: This can be achieved through a cyclization reaction involving a suitable dione and hydrazine derivative under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the thieno[3,4-c]pyrazole intermediate.
Attachment of the Cyclohexanecarboxamide Moiety: This can be done through an amide coupling reaction using a cyclohexanecarboxylic acid derivative and a suitable coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[3,4-c]pyrazole ring.
Reduction: Reduction reactions can target the carbonyl groups in the cyclohexanecarboxamide moiety.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (e.g., HNO3) or halogenating agents (e.g., Br2).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and possible biological activities.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving the thieno[3,4-c]pyrazole scaffold.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors. The thieno[3,4-c]pyrazole core is known to interact with multiple biological targets, potentially modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-c]pyrazole Derivatives: These compounds share the core structure and may have similar biological activities.
Fluorophenyl Derivatives: Compounds with a fluorophenyl group can have similar chemical reactivity and biological properties.
Uniqueness
What sets 4-butyl-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide apart is the combination of the thieno[3,4-c]pyrazole core with the cyclohexanecarboxamide moiety and the butyl group. This unique combination of functional groups can lead to distinct chemical and biological properties not seen in other similar compounds.
Properties
Molecular Formula |
C22H28FN3O3S |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
4-butyl-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C22H28FN3O3S/c1-2-3-4-15-5-7-16(8-6-15)22(27)24-21-19-13-30(28,29)14-20(19)25-26(21)18-11-9-17(23)10-12-18/h9-12,15-16H,2-8,13-14H2,1H3,(H,24,27) |
InChI Key |
JUFKYIBSSRKRMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F |
Origin of Product |
United States |
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